molecular formula C13H18N2 B165636 5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 129306-07-6

5-Benzyl-5-azaspiro[2.4]heptan-7-amine

カタログ番号: B165636
CAS番号: 129306-07-6
分子量: 202.3 g/mol
InChIキー: PGEGEJNTABPWJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclopropane and a piperidine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine typically involves the enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates . This method provides a key intermediate for the enantioselective synthesis of the compound. The reaction conditions often include the use of specific catalysts and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar enantioselective hydrogenation techniques. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for further applications .

化学反応の分析

Types of Reactions: 5-Benzyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different chemical and pharmaceutical applications .

科学的研究の応用

5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .

類似化合物との比較

  • 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
  • 7-(S)-amino-5-[1®-phenylethyl]-5-azaspiro[2.4]heptane
  • (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one

Comparison: Compared to these similar compounds, 5-Benzyl-5-azaspiro[2.4]heptan-7-amine stands out due to its unique spirocyclic structure and the presence of an amino group, which enhances its reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a heterocyclic compound notable for its unique spirocyclic structure and potential therapeutic applications. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry, due to its interactions with key molecular targets involved in critical biological pathways.

Chemical Structure and Properties

The compound features a spirocyclic framework incorporating a nitrogen atom, with a molecular formula of C13_{13}H16_{16}N2_2 and a molecular weight of approximately 218.3 g/mol. The presence of the benzyl group is significant as it enhances binding affinity and specificity for various biological targets, including enzymes and receptors that are pivotal in disease processes.

The mechanism of action of this compound primarily involves its ability to modulate the activity of specific enzymes and receptors. Notably, it has been identified as an inhibitor of Janus Kinase 1 (JAK1), which plays a crucial role in the JAK-STAT signaling pathway. This pathway is essential for immune response regulation and cell proliferation, making the compound a candidate for treating conditions associated with dysregulated signaling, such as certain cancers and autoimmune disorders .

Antimicrobial Activity

Research indicates that enantiomers of this compound exhibit varying degrees of antimicrobial activity. One study highlighted that one enantiomer demonstrated significantly more potent antimicrobial effects than its counterpart, suggesting the importance of stereochemistry in biological activity .

Anticancer Properties

In vitro studies have assessed the antiproliferative activity of related compounds against various cancer cell lines. For example, derivatives based on the spirocyclic structure have shown promising results in inhibiting cell growth in leukemia and melanoma models. Table 1 summarizes some key findings regarding these compounds' IC50 values against selected cancer cell lines:

Compound NameCell LineIC50 (nM)Notes
(R)-6cJAK18.5Selective inhibitor with high potency
(S)-6cJAK1790Less potent compared to (R)-6c
CA-4U-93730Positive control for comparison
DoxorubicinSK-MEL-10.5Standard anticancer agent

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzyl group and the nitrogen atom's positioning significantly influence biological activity. For instance, variations in substituents at the 2-position of the thiazole skeleton have been shown to affect antiproliferative potency against cancer cell lines, with specific groups enhancing inhibitory effects on tubulin polymerization and cyclin-dependent kinases (CDKs) .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • JAK1 Inhibition : A study demonstrated that compound (R)-6c exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, highlighting its potential as a lead compound for developing targeted therapies against diseases involving JAK1 dysregulation.
  • Anticancer Activity : In another investigation, derivatives were synthesized and tested against human U-937 leukemia cells, revealing significant antiproliferative effects compared to established chemotherapeutics like doxorubicin.

特性

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEJNTABPWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COCCO[Al+]OCCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (7Z)-5-(phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione 7-(O-methyloxime) (assumed 3.1553 g, 12.92 mmol) in THF (130 mL) was added lithium aluminum hydride (1.58 g, 41.63 mmol). The mixture was heated at 65° C. and stirred for 3 h. The mixture was then cooled to 0° C., and Na2SO4.10H2O was added. The mixture was stirred overnight, and then 1 N aq. NaOH (6 mL) was added. The mixture was vigorously stirred for 30 min, and then extracted with DCM (3×50 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide racemic crude 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine (2.5355 g, 97% for 2 steps) as a light yellow oil. LCMS: (M+H)+: 203.1.
Quantity
3.1553 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 80 ml of dry tetrahydrofuran was dissolved 490 mg of compound 5 followed by addition of 500 mg of lithium aluminum hydride and the mixture was refluxed for 8 hours. Then, at room temperature, 0.5 ml of water, 0.5 ml of 15% aqueous sodium hydroxide and 1.5 ml of water were added thereto in the order mentioned and the insolubles were filtered off. The filtrate was concentrated under reduced pressure to give 7-amino-5-benzyl-5-azaspiro[2.4]heptane (compound 6). This product was dissolved as it was, i.e., without purification, in 20 ml of ethanol and after addition of 10% palladium-on-carbon, catalytic hydrogenation was carried out at 4.5 kg/cm2 and 50° C. After 6 hours of reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure at a temperature not higher than room temperature. The above procedure gave title compound 7 as a crude product. This compound 7 was used, without purification, in various reactions.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
490 mg
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。